molecular formula C16H14BrClFNOS B4974221 N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide

N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide

Cat. No. B4974221
M. Wt: 402.7 g/mol
InChI Key: YQCYJVHPCPHKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a thioacetamide derivative that has been synthesized using a specific method, and it has been shown to exhibit promising biochemical and physiological effects. In

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide has potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been investigated as a potential treatment for certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. These effects are thought to be due to its ability to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide in lab experiments is its high purity. The synthesis method has been optimized to yield a pure product, which is important for accurate and reproducible results. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide. One direction is to investigate its potential as a treatment for inflammatory diseases such as arthritis. Another direction is to explore its potential as a treatment for certain types of cancer, and to further investigate its mechanism of action. Additionally, future research could focus on optimizing the synthesis method to increase yield and purity.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide involves the reaction of 4-bromo-3-methylbenzoyl chloride and 2-chloro-6-fluorobenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized and yields a high purity product.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClFNOS/c1-10-7-11(5-6-13(10)17)20-16(21)9-22-8-12-14(18)3-2-4-15(12)19/h2-7H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCYJVHPCPHKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSCC2=C(C=CC=C2Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)sulfanyl]acetamide

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